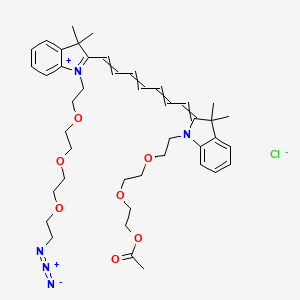

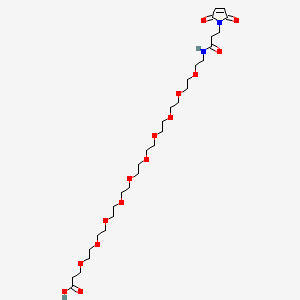

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 is a Cy7 labeled near infrared fluorescent (NIF) PEG derivative containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cy7-labeled biomolecules for potential in vivo research and drug design related experiments.

Scientific Research Applications

Photoactivatable Fluorescent Tags for Imaging

In the realm of biochemical research and clinical applications, the use of photoactivatable fluorophores, including those based on cyanine dyes, has been demonstrated. These compounds, such as DFO-RhodB-PEG3-ArN3, can be utilized in optical imaging and positron emission tomography, highlighting their versatility in dual-modality imaging for detecting specific cellular receptors (Guillou et al., 2022).

Immobilization of Biomolecules on Solid Surfaces

The application of azide-alkyne cycloaddition reactions for immobilizing carbohydrates and proteins onto solid surfaces has been demonstrated. Using a poly(ethylene glycol) (PEG) linker with terminal alkyne and cyclodiene groups, this method provides a stable and effective strategy for attaching complex substances to solid surfaces, which is critical in various scientific and medical fields (Sun et al., 2006).

Understanding PEG3 Protein's Structure and Function

The structure of the SCAN domain of human PEG3, a transcription factor with diverse biological functions, has been elucidated. This insight is significant for understanding how PEG3 interacts with other proteins and regulates gene expression, contributing to our knowledge of cellular processes and disease mechanisms (Rimsa et al., 2013).

Impact of PEG Linkers on Metabolism and Pharmacokinetics

The influence of a PEG3 linker on the metabolism and pharmacokinetics of radiolabeled antibodies has been investigated. This research is crucial for designing new diagnostic tools, as it provides insights into the pharmacokinetic performance and potential metabolites of bioconjugates (Guillou et al., 2021).

Application in Solar Cells

PEG-N3, a poly(ethylene glycol) with terminal azide groups, has been used in the production of solid-state dye-sensitized solar cells. This application demonstrates the potential of PEG3-azide derivatives in enhancing the performance of solar cells, contributing to the development of renewable energy technologies (Koh et al., 2010).

properties

Product Name |

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 |

|---|---|

Molecular Formula |

C43H58ClN5O7 |

Molecular Weight |

792.42 |

IUPAC Name |

2-[2-[2-[2-[7-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethyl acetate;chloride |

InChI |

InChI=1S/C43H58N5O7.ClH/c1-35(49)55-34-33-54-32-29-52-26-23-48-39-18-14-12-16-37(39)43(4,5)41(48)20-10-8-6-7-9-19-40-42(2,3)36-15-11-13-17-38(36)47(40)22-25-51-28-31-53-30-27-50-24-21-45-46-44;/h6-20H,21-34H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

HVDWUPHUQBHZMT-UHFFFAOYSA-M |

SMILES |

CC(=O)OCCOCCOCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)

![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)

![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)

![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)